molecular formula C32H54N4O12S B1203683 Pamatolol sulfate CAS No. 59954-01-7

Pamatolol sulfate

Katalognummer: B1203683
CAS-Nummer: 59954-01-7
Molekulargewicht: 718.9 g/mol
InChI-Schlüssel: OUXGIOLQOYAZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pamatolol-Sulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Pamatolol-Sulfat übt seine Wirkungen aus, indem es Beta-adrenerge Rezeptoren blockiert, die Teil des sympathischen Nervensystems sind. Durch die Hemmung dieser Rezeptoren reduziert es die Wirkungen von Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt. Die molekularen Ziele umfassen Beta-1 und Beta-2 adrenerge Rezeptoren, und die beteiligten Pfade beziehen sich hauptsächlich auf den zykli

Wirkmechanismus

Pamatolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, it reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .

Biologische Aktivität

Pamatolol sulfate, a cardioselective beta-adrenergic receptor antagonist, is primarily utilized in the management of cardiovascular conditions. This compound selectively inhibits beta-1 adrenergic receptors, predominantly found in cardiac tissues, thereby reducing heart rate and myocardial contractility. Its unique pharmacological profile distinguishes it from other non-selective beta-blockers, making it particularly beneficial for patients with respiratory complications.

Chemical Structure and Properties

Pamatolol is chemically classified as methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate. The presence of a phenolic hydroxyl group in its structure contributes significantly to its biological activity. The compound exhibits high oral bioavailability and is well absorbed in the gastrointestinal tract, which enhances its therapeutic effectiveness .

Pamatolol's primary mechanism involves the blockade of beta-1 adrenergic receptors, leading to:

  • Decreased heart rate : By inhibiting receptor activation, Pamatolol reduces the frequency of cardiac contractions.
  • Reduced myocardial contractility : This effect lowers the overall workload on the heart, making it useful in treating conditions such as hypertension and angina.

The selectivity for beta-1 receptors minimizes potential side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction .

Pharmacodynamics

A Phase I clinical trial demonstrated that Pamatolol effectively reduced heart rate in response to standing and exercise. The study involved ten healthy male volunteers who received varying doses (10 mg to 600 mg). The results indicated a significant reduction in heart rate without affecting resting systolic time intervals or pulmonary function post-exercise, suggesting a favorable safety profile .

Pharmacokinetics

Pamatolol exhibits a systemic bioavailability characterized by an elimination half-life (t1/2) that supports its dosing regimen. Research indicates that plasma concentration-response relationships are established at therapeutic doses, allowing for predictable pharmacological effects .

ParameterValue
BioavailabilityHigh
Elimination Half-Life (t1/2)Moderate (exact value varies)
Peak Plasma ConcentrationDose-dependent

Comparative Analysis with Other Beta-Blockers

Pamatolol's selective action allows for a comparison with other common beta-blockers:

Compound NameTypeKey Features
AtenololBeta-1 selectiveUsed for hypertension; minimal CNS penetration
TimololNon-selectiveUsed in glaucoma treatment; local anesthetic properties
SotalolClass III antiarrhythmicPrimarily for ventricular arrhythmias; affects potassium channels
PropranololNon-selectiveFirst-generation beta-blocker; used for anxiety and migraine prevention

Pamatolol stands out due to its lack of sympathomimetic activity, making it safer for patients prone to respiratory issues .

Case Studies and Clinical Applications

Several case studies have highlighted the efficacy of Pamatolol in clinical settings:

  • Hypertension Management : A study involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure after treatment with Pamatolol over 12 weeks.
  • Heart Failure : In patients with mild to moderate heart failure, Pamatolol was associated with improved exercise tolerance and quality of life metrics without exacerbating pulmonary symptoms.
  • Postoperative Care : Pamatolol has been effectively used in managing tachycardia during postoperative recovery, demonstrating its utility in acute care settings.

Eigenschaften

CAS-Nummer

59954-01-7

Molekularformel

C32H54N4O12S

Molekulargewicht

718.9 g/mol

IUPAC-Name

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid

InChI

InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4)

InChI-Schlüssel

OUXGIOLQOYAZLS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Kanonische SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O

Verwandte CAS-Nummern

59110-35-9 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.